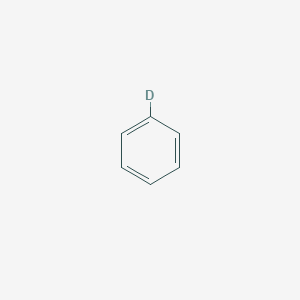

benzène deutéré

Vue d'ensemble

Description

- Il agit à la fois comme un agoniste du récepteur de la dopamine D1 et un agoniste du récepteur de la dopamine D2.

- Le composé a été initialement développé par Nichi-Iko Pharmaceutical Co., Ltd. .

- Ses applications thérapeutiques couvrent divers domaines, notamment les maladies du système nerveux, l’endocrinologie et les maladies cardiovasculaires.

BAM-1110: (nom chimique : (5R,8R,10R)-8-(1,2,4-triazol-1-ylméthyl)-6-méthylergoline) est un médicament à petite molécule.

Applications De Recherche Scientifique

- BAM-1110 has been studied for its effects on detrusor hyperreflexia in parkinsonian cynomolgus monkeys .

- Its potential applications extend to fields such as chemistry, biology, medicine, and industry.

Mécanisme D'action

- Le mécanisme du composé implique la liaison aux récepteurs de la dopamine D1 et D2.

- Ces récepteurs jouent un rôle crucial dans la modulation de la neurotransmission et des voies de signalisation.

- Des détails supplémentaires sur les cibles moléculaires spécifiques et les voies nécessitent des recherches supplémentaires.

Analyse Biochimique

Biochemical Properties

Deuteriobenzene interacts with various enzymes, proteins, and other biomolecules. The deuteration effects on proteins revealed that the temperature of thermal denaturation of protein is lower in deuterated proteins than in normal proteins . Deuteriobenzene can undergo all the same reactions its normal analogue will, just a little more slowly due to the kinetic isotope effect .

Cellular Effects

The increased atomic weight of deuterium relative to protium means that the melting point of deuteriobenzene is about 1.3 °C higher than that of the nondeuterated analogue .

Molecular Mechanism

The molecular mechanism of deuteriobenzene involves the kinetic isotope effect (KIE), where the reaction rate of a C−D bond can be slower than the rate for the corresponding C−H bond . This type of KIE has often been used to probe chemical reaction mechanisms .

Temporal Effects in Laboratory Settings

It is known that deuteriobenzene is a common solvent used in NMR spectroscopy .

Dosage Effects in Animal Models

It is known that deuteriobenzene is used in the synthesis of molecules containing a deuterated phenyl group .

Metabolic Pathways

It is known that deuteriobenzene can undergo all the same reactions its normal analogue will, just a little more slowly due to the kinetic isotope effect .

Transport and Distribution

It is known that deuteriobenzene is a common solvent used in NMR spectroscopy .

Subcellular Localization

It is known that deuteriobenzene is a common solvent used in NMR spectroscopy .

Méthodes De Préparation

- Malheureusement, les voies de synthèse et les conditions réactionnelles spécifiques pour BAM-1110 ne sont pas facilement disponibles dans le domaine public.

- Les méthodes de production industrielles restent également non divulguées.

Analyse Des Réactions Chimiques

- BAM-1110 subit probablement diverses réactions en raison de son activité dopaminergique.

- Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas explicitement documentés.

- Les principaux produits formés à partir de ces réactions restent non spécifiés.

Applications de la recherche scientifique

- BAM-1110 a été étudié pour ses effets sur l’hyperréflexie du détrusor chez les singes cynomolgus parkinsoniens .

- Ses applications potentielles s’étendent à des domaines tels que la chimie, la biologie, la médecine et l’industrie.

Comparaison Avec Des Composés Similaires

- La particularité de BAM-1110 réside dans son activité agoniste double aux récepteurs D1 et D2.

- Des composés similaires, tels que la dihydrexidine (DHX) et la SKF 38393 , ont été étudiés pour leur agonisme du récepteur D1 .

- Le profil distinct de BAM-1110 le distingue des autres composés.

Propriétés

IUPAC Name |

deuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149812 | |

| Record name | (2H)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-89-4 | |

| Record name | Benzene-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H)Benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

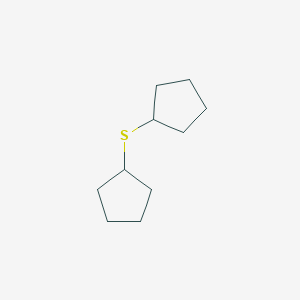

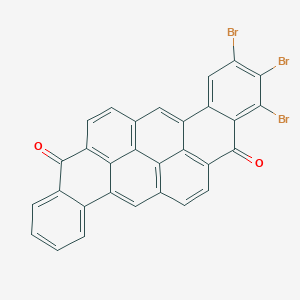

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzene-d6?

A1: Benzene-d6 has a molecular formula of C6D6 and a molecular weight of 84.16 g/mol.

Q2: How does deuteration impact the spectroscopic properties of benzene?

A2: Deuteration leads to observable changes in various spectroscopic techniques. For instance, it induces a downfield shift in the 1H NMR spectrum due to the deuterium isotope effect []. In vibrational spectroscopy, deuteration causes shifts in vibrational frequencies, particularly noticeable in infrared and Raman spectra. This property proves useful in studying vibrational energy dynamics [, ].

Q3: Is benzene-d6 compatible with common organic solvents?

A3: Benzene-d6 exhibits good solubility in a variety of organic solvents, including benzene, toluene, chloroform, and tetrahydrofuran, making it suitable for various reaction conditions [, , , ].

Q4: Does benzene-d6 show different sorption behavior compared to benzene when interacting with humic substances?

A4: Studies employing deuterium quadrupole-echo nuclear magnetic resonance spectroscopy reveal that benzene-d6 sorption by humic and fulvic acids progresses gradually, filling specific sites over time []. Interestingly, the sorption process and the proportion of specific motional states of benzene-d6 within these complex matrices evolve over several years, suggesting dynamic interactions [].

Q5: Can benzene-d6 act as a deuterium source in catalytic reactions?

A5: Yes, benzene-d6 has been successfully employed as a deuterium source in hydrogen isotope exchange (HIE) reactions catalyzed by transition metal complexes []. For instance, a bis(silylene)pyridine cobalt(III) complex effectively catalyzed HIE between benzene-d6 and various arenes and heteroarenes []. This approach allows deuterium incorporation at sterically hindered C-H bonds, showcasing the potential of benzene-d6 in developing chemoselective C(sp2)-H activation methodologies [].

Q6: How does the choice of solvent affect the reactivity of platinum(IV) complexes in the context of C-H bond activation using benzene-d6?

A6: The solvent plays a crucial role in determining the outcome of reactions involving platinum(IV) complexes and benzene-d6. For example, thermolysis of a kappa(3)-Tp(Me)2Pt(IV)(CH(3))(2)H complex in benzene-d6 leads to C-D bond activation, generating a deuterated platinum(IV) complex []. Conversely, in the presence of acetonitrile-d(3), the reaction follows a different pathway, yielding a kappa(2)-Tp(Me)2Pt(II)(CH(3))(NCCD(3)) complex []. These findings emphasize the significance of solvent selection when designing reactions involving C-H bond activation with benzene-d6.

Q7: Have computational methods been used to study benzene-d6?

A7: Yes, computational chemistry plays a vital role in understanding the properties and behavior of benzene-d6. Ab initio electronic structure calculations have been employed to determine the Deuterium Quadrupole Coupling Constant (DQCC) in benzene-d6 and its isotopomers []. These calculations provide valuable insights into the electronic environment around the deuterium atoms and contribute to the interpretation of experimental NMR data [].

Q8: Can computational simulations predict the dynamics of benzene-d6 in different environments?

A8: Molecular dynamics simulations have been successfully employed to study the orientational dynamics of benzene-d6 confined in nanoporous sol-gel glass monoliths []. These simulations help understand the influence of confinement on the rotational motion of benzene-d6 and provide insights into the interactions between the confined liquid and the pore walls [].

Q9: Can deuterated solvents like benzene-d6 improve analytical techniques?

A9: Deuterated solvents, including benzene-d6, find applications in various analytical techniques, particularly in NMR spectroscopy. Replacing conventional solvents with deuterated analogs minimizes solvent signals, enhancing the sensitivity and resolution of NMR spectra, and enabling the observation of subtle signals from analytes [, ].

Q10: What is known about the environmental fate and potential impact of benzene-d6?

A10: While specific studies on the environmental fate of benzene-d6 might be limited, its chemical behavior is expected to be similar to benzene. Therefore, handling benzene-d6 with the same precautions as benzene is crucial due to benzene's known environmental persistence and toxicity.

Q11: What resources facilitate research using benzene-d6?

A11: Advancements in synthetic chemistry provide access to high-purity benzene-d6 and its derivatives []. Sophisticated analytical techniques like NMR spectroscopy, coupled with computational methods, allow researchers to investigate the structure, dynamics, and reactivity of benzene-d6 in various chemical environments [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)